1-(2-Propynyloxy)naphthalene

Descripción general

Descripción

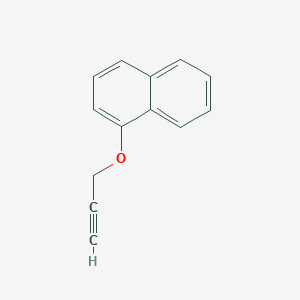

1-(2-Propynyloxy)naphthalene is an organic compound with the molecular formula C13H10O. It is a derivative of naphthalene, where a propynyloxy group is attached to the naphthalene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Propynyloxy)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

Naphthol+Propargyl Bromide→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Propynyloxy)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: It can participate in substitution reactions where the propynyloxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Hydrogenated naphthalene derivatives.

Substitution: Various substituted naphthalene compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(2-Propynyloxy)naphthalene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and click chemistry.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-cancer activities.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 1-(2-Propynyloxy)naphthalene involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or proteins, leading to altered cellular functions. The propynyloxy group plays a crucial role in its binding affinity and specificity towards these targets. Pathways involved may include oxidative stress response and apoptosis.

Comparación Con Compuestos Similares

- 1-(Propargyloxy)naphthalene

- 2-(Propynyloxy)naphthalene

- 1-(2-Butynyloxy)naphthalene

Comparison: 1-(2-Propynyloxy)naphthalene is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Actividad Biológica

Overview

1-(2-Propynyloxy)naphthalene is an organic compound with the molecular formula C13H10O, characterized by a propynyloxy group attached to a naphthalene ring. This compound has garnered interest in various fields, including organic synthesis and potential therapeutic applications. However, detailed studies on its biological activity remain limited.

- Molecular Weight : 198.22 g/mol

- CAS Number : 18542-45-5

- Structure : The compound features a naphthalene backbone with a propynyloxy substituent, which influences its reactivity and biological interactions.

The specific mechanism of action for this compound is not extensively documented. However, it is hypothesized that the propynyloxy group may allow the compound to interact with biological macromolecules through covalent bonding. This interaction could modify protein structures and functions, similar to other naphthalene derivatives known for their biological activities.

Antimicrobial Activity

In related studies, naphthalene derivatives have shown varying degrees of antimicrobial activity. For instance, certain naphthalene carboxanilides were tested against Mycobacterium avium and exhibited significant inhibitory effects, suggesting that structural modifications in naphthalene derivatives can enhance their biological efficacy . While direct studies on this compound are lacking, its structural similarity to these active compounds suggests potential antimicrobial properties.

Cytotoxicity and Cellular Effects

Research on structurally related compounds indicates that naphthalene derivatives can affect cellular functions and exhibit cytotoxicity against various cancer cell lines. For example, some naphthalene analogs demonstrated significant cytotoxic effects while maintaining low toxicity towards normal human cells . This raises the possibility that this compound may also possess selective cytotoxicity that warrants further investigation.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, insights can be drawn from related compounds:

- Naphthalene Derivatives : A study highlighted the synthesis of various ring-substituted naphthalene derivatives and their biological testing against mycobacterial strains. Some derivatives showed enhanced activity compared to standard antibiotics .

- Potential Anti-Cancer Properties : Naphthalene-based compounds have been explored for their anti-cancer properties. Structural modifications have been linked to improved interactions with cellular targets, suggesting that similar modifications in this compound could yield beneficial effects in cancer therapeutics .

Pharmacokinetics and Toxicology

Information regarding the pharmacokinetics of this compound is limited. However, studies on naphthalene indicate that its metabolites can circulate within biological systems and may exert toxic effects, particularly in lung tissues . Given the structural similarities, it is plausible that this compound may exhibit similar pharmacokinetic behavior.

Summary Table of Biological Activities

| Activity Type | Related Compounds | Observations |

|---|---|---|

| Antimicrobial | Naphthalene derivatives | Significant inhibition of M. avium |

| Cytotoxicity | Various naphthalenes | Selective toxicity towards cancer cell lines |

| Pharmacokinetics | Naphthalene | Metabolites may impact lung tissue |

Propiedades

IUPAC Name |

1-prop-2-ynoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUJYDFTMPTTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171775 | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18542-45-5 | |

| Record name | 1-Naphthalenyl propargyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.